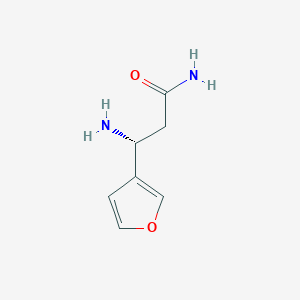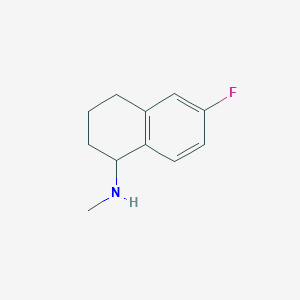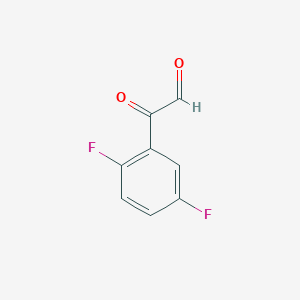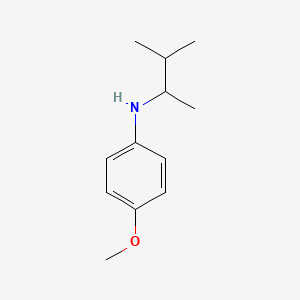![molecular formula C10H14N2O2 B13309110 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and optoelectronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For example, cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials.
作用機序
The mechanism of action of 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
3-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid: Different position of the carboxylic acid group.
Uniqueness
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and biological properties.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-8-11-9(10(13)14)7-5-3-4-6-12(7)8/h2-6H2,1H3,(H,13,14) |
InChIキー |
UDLLFFMDMUDZBA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C2N1CCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




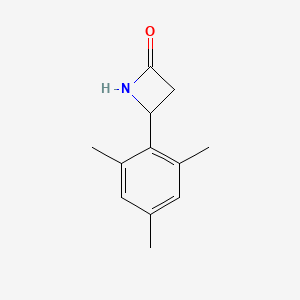

![1-Ethyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13309048.png)
![1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
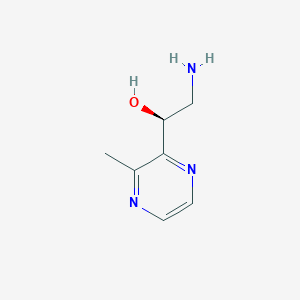
![5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
![1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13309058.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13309063.png)
